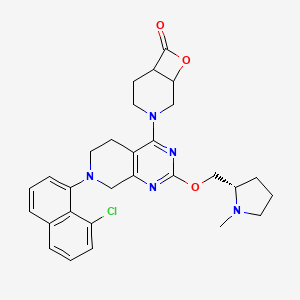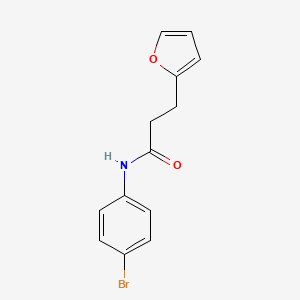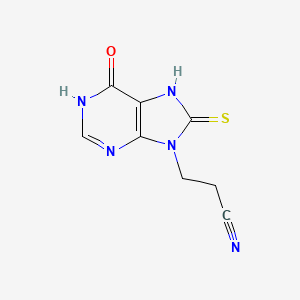
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both isoxazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Rings: The final step involves coupling the isoxazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the isoxazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s reactivity and ability to form stable derivatives make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfur and nitrogen atoms in the rings can form hydrogen bonds and other interactions with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-(Thiophen-2-yl)isoxazol-3-yl)methanol
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate
- **5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate
Uniqueness
5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its combination of isoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the rings enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.
Properties
Molecular Formula |
C10H8N4OS3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N4OS3/c11-9-12-13-10(18-9)17-5-6-4-7(15-14-6)8-2-1-3-16-8/h1-4H,5H2,(H2,11,12) |
InChI Key |
PIUWMXGUMOAPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)





![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)

